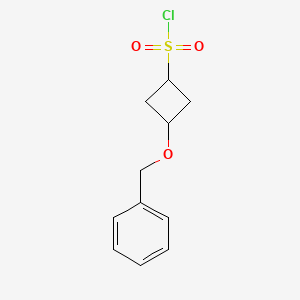

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Description

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . It is known for its reactivity and is used in various chemical synthesis processes.

Properties

IUPAC Name |

3-phenylmethoxycyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYZABLHRWXAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303510-64-6 | |

| Record name | 3-(benzyloxy)cyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with benzyloxy groups and sulfonyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the modification of biological molecules for research purposes.

Medicine: It may be involved in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride include other sulfonyl chlorides and cyclobutane derivatives. These compounds share similar reactivity but may differ in their specific applications and reaction conditions. Some examples of similar compounds are:

- 3-(Methoxy)cyclobutane-1-sulfonyl chloride

- 3-(Ethoxy)cyclobutane-1-sulfonyl chloride

- 3-(Phenoxy)cyclobutane-1-sulfonyl chloride .

These compounds highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Biological Activity

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a cyclobutane ring with a benzyloxy substituent and a sulfonyl chloride functional group, offers various avenues for biological activity. This article explores the biological activity of this compound, synthesizing data from recent studies and literature.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₂S

- Molecular Weight : 202.68 g/mol

- Functional Groups : Sulfonyl chloride (–SO₂Cl) and benzyloxy (–O–C₆H₅)

The compound's structure allows it to act as a versatile building block in organic synthesis, particularly for generating biologically active derivatives.

Biological Activity Overview

This compound has been studied for its reactivity with various nucleophiles, including amines and alcohols. These interactions are crucial for developing new pharmaceuticals. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

The biological activity of this compound can be attributed to its ability to form stable adducts with nucleophiles. This property is essential in drug design, where the formation of covalent bonds can lead to effective inhibition of target enzymes or receptors.

Key Mechanisms :

- Covalent Bond Formation : The sulfonyl chloride group reacts with nucleophiles to form sulfonamides or other derivatives that may exhibit biological activity.

- Enzyme Inhibition : Compounds derived from this sulfonyl chloride may inhibit specific enzymes involved in disease pathways, contributing to their therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

-

Antibacterial Activity :

A study investigated the antibacterial properties of derivatives synthesized from this compound against common pathogens like E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability, suggesting potential applications in treating bacterial infections. -

Anticancer Properties :

Research focusing on the compound's effect on MCF-7 breast cancer cells reported that certain derivatives could induce significant apoptosis. This finding opens avenues for further exploration in cancer therapeutics. -

Enzyme Targeting :

The compound has been evaluated for its ability to inhibit MEK pathways critical in various cancers. Preliminary results showed competitive inhibition, highlighting its potential as a lead compound in anti-cancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.